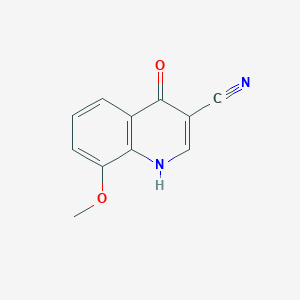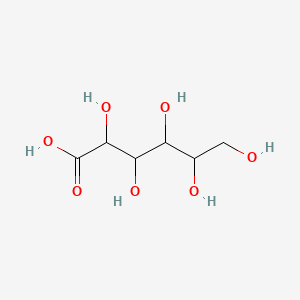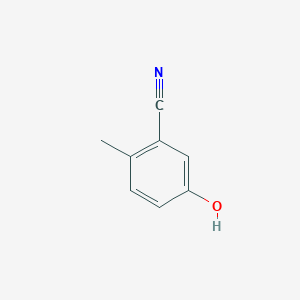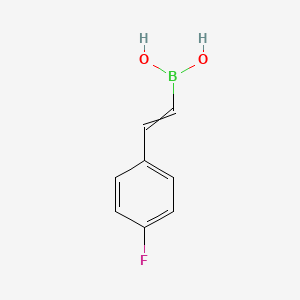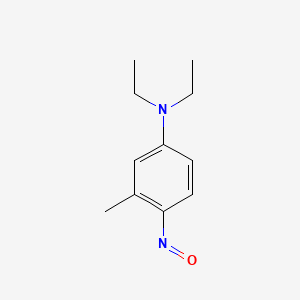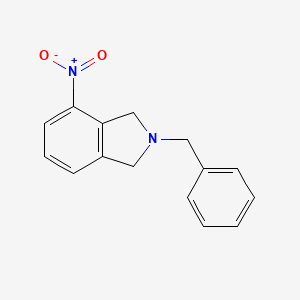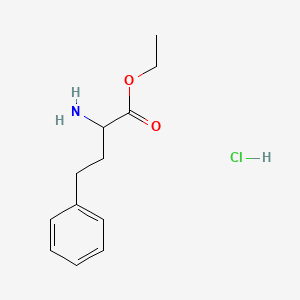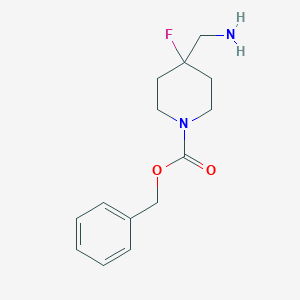![molecular formula C10H12O B8816444 1,2,4,5-Tetrahydrobenzo[d]oxepine CAS No. 5368-66-1](/img/structure/B8816444.png)
1,2,4,5-Tetrahydrobenzo[d]oxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrahydrobenzo[d]oxepine is a chemical compound with the molecular formula C10H12O . It is also known by its IUPAC name, 1,2,4,5-tetrahydro-3-benzoxepine .
Synthesis Analysis
The synthesis of 1,2,4,5-Tetrahydrobenzo[d]oxepine has been reported in several studies. For instance, one study reported the generation of 1,2,4,5-tetrahydrobenzo[d]oxepines through a competitive reaction with enamines bearing methyl or cyclohexyl groups .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrahydrobenzo[d]oxepine consists of a benzene ring fused with an oxepine ring . The SMILES representation of the molecule is C1COCCC2=CC=CC=C21 .Chemical Reactions Analysis
In a study, it was found that the insertion of an electron withdrawing (or electron donating) group on the catechol modified their relative proportions, so that the reaction became regiospecific. With some aliphatic enamines, a competitive 1,6-Michael addition took place, affording 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds .Propiedades
Número CAS |
5368-66-1 |
|---|---|
Nombre del producto |
1,2,4,5-Tetrahydrobenzo[d]oxepine |
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1,2,4,5-tetrahydro-3-benzoxepine |
InChI |
InChI=1S/C10H12O/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2 |
Clave InChI |
UFOOGTWMHKEYLV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
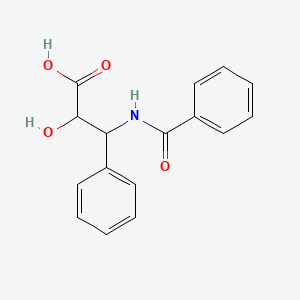
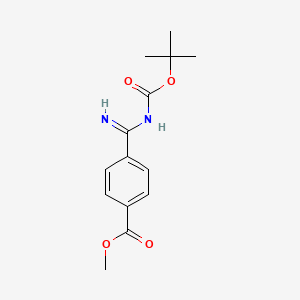
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)

